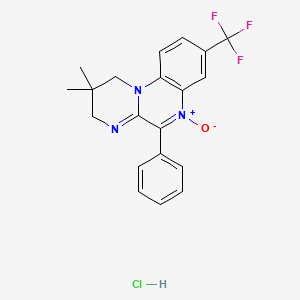







|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:27])[CH2:26][N:6]2[C:7]3[C:12]([N+:13]([O-:21])=[C:14]([C:15]4[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=4)[C:5]2=[N:4][CH2:3]1)=[CH:11][C:10]([C:22]([F:25])([F:24])[F:23])=[CH:9][CH:8]=3.[ClH:28]>C(O)C>[ClH:28].[CH3:1][C:2]1([CH3:27])[CH2:26][N:6]2[C:7]3[C:12]([N+:13]([O-:21])=[C:14]([C:15]4[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=4)[C:5]2=[N:4][CH2:3]1)=[CH:11][C:10]([C:22]([F:24])([F:25])[F:23])=[CH:9][CH:8]=3 |f:3.4|
|


|
Name
|
2,3-Dihydro-2,2-dimethyl-5-phenyl-8-trifluoromethyl-1H-pyrimido[1,2-a]quinoxaline 6-oxide
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CN=C2N(C3=CC=C(C=C3[N+](=C2C2=CC=CC=C2)[O-])C(F)(F)F)C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice-bath
|
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting solid recrystallized from hot ethyl acetate
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CC1(CN=C2N(C3=CC=C(C=C3[N+](=C2C2=CC=CC=C2)[O-])C(F)(F)F)C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 57.87 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |